N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Vorbereitungsmethoden
The synthesis of N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide typically involves the condensation of 6-fluoro-1,3-benzothiazole with 4-oxopiperidine-1-carboxylic acid. The reaction is carried out under mild conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Wirkmechanismus
The mechanism of action of N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of essential biological processes in microorganisms, resulting in their death.
Vergleich Mit ähnlichen Verbindungen
N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide can be compared with other benzothiazole derivatives, such as:
N-(6-Fluoro-1,3-benzothiazol-2-yl)formamide: This compound has similar antimicrobial properties but differs in its chemical structure and specific biological activities.
N-(6-Fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide: This derivative is used as a fungicide and has a different substitution pattern on the benzothiazole ring.
N-(6-Fluoro-1,3-benzothiazol-2-yl)guanidine: Known for its potential as an enzyme inhibitor, this compound has a different functional group attached to the benzothiazole core.
The uniqueness of this compound lies in its specific combination of the benzothiazole and piperidine moieties, which confer distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
833489-67-1 |
---|---|
Molekularformel |
C13H12FN3O2S |
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide |
InChI |
InChI=1S/C13H12FN3O2S/c14-8-1-2-10-11(7-8)20-12(15-10)16-13(19)17-5-3-9(18)4-6-17/h1-2,7H,3-6H2,(H,15,16,19) |
InChI-Schlüssel |
ZSHAJASYRTUVAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1=O)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.